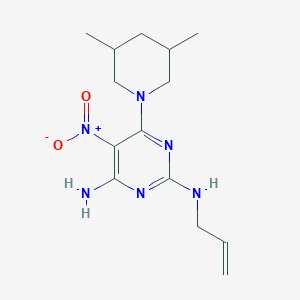![molecular formula C21H20BrN3O4S B11266788 2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B11266788.png)
2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(3-ブロモフェニル)-1,2,4-オキサジアゾール-5-イル]-N,N-ジエチル-3-メチル-1-ベンゾフラン-5-スルホンアミドは、オキサジアゾール類に属する複雑な有機化合物です。オキサジアゾール類は、5員環に酸素原子と窒素原子を2つ含む複素環式化合物です。
合成方法
合成経路と反応条件
2-[3-(3-ブロモフェニル)-1,2,4-オキサジアゾール-5-イル]-N,N-ジエチル-3-メチル-1-ベンゾフラン-5-スルホンアミドの合成は、通常、複数のステップを伴います。一般的な方法の1つには、ヒドラジドとカルボン酸またはその誘導体を含む環化反応によるオキサジアゾール環の形成が含まれます。ブロモフェニル基は臭素化反応によって導入され、ベンゾフラン部分は適切な前駆体の環化によって合成されます。
工業的生産方法
この化合物の工業的生産には、高収率と高純度を確保するために最適化された反応条件が用いられます。これには、触媒の使用、温度制御、反応を促進するための特定の溶媒が含まれます。このプロセスには、目的の生成物を単離するための再結晶やクロマトグラフィーなどの精製ステップも含まれる場合があります。
化学反応解析
反応の種類
2-[3-(3-ブロモフェニル)-1,2,4-オキサジアゾール-5-イル]-N,N-ジエチル-3-メチル-1-ベンゾフラン-5-スルホンアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて、異なる酸化生成物を生成する可能性があります。
還元: 還元反応は官能基を変換し、化合物の性質を変える可能性があります。
置換: ブロモフェニル基は、臭素原子が他の置換基に置き換わる置換反応に関与することができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化剤(過マンガン酸カリウムなど)、還元剤(水素化ホウ素ナトリウムなど)、求核剤などがあります。温度、溶媒、pHなどの反応条件は、目的の結果を得るために慎重に制御されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生じさせる可能性があり、置換反応は分子にさまざまな官能基を導入する可能性があります。
科学研究への応用
2-[3-(3-ブロモフェニル)-1,2,4-オキサジアゾール-5-イル]-N,N-ジエチル-3-メチル-1-ベンゾフラン-5-スルホンアミドには、いくつかの科学研究への応用があります。
化学: より複雑な分子や材料の合成におけるビルディングブロックとして使用されます。
生物学: この化合物の生物活性は、抗炎症作用や抗菌作用など、潜在的な治療用途について研究されています。
医学: さまざまな病気に対する薬物候補としての可能性が研究されています。
工業: 導電率や蛍光などの特定の特性を持つ先端材料の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The bromophenyl group is introduced via bromination reactions, and the benzofuran moiety is synthesized through cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
2-[3-(3-ブロモフェニル)-1,2,4-オキサジアゾール-5-イル]-N,N-ジエチル-3-メチル-1-ベンゾフラン-5-スルホンアミドの作用機序は、特定の分子標的との相互作用を伴います。オキサジアゾール環とブロモフェニル基は、酵素や受容体に結合し、その活性を調節する上で重要な役割を果たします。この化合物は、生物学的経路を阻害し、観察された効果につながる可能性があります。
類似化合物の比較
類似化合物
2-(3-ブロモフェニル)-オキサゾール: ブロモフェニル基を共有していますが、複素環構造が異なります。
独自性
2-[3-(3-ブロモフェニル)-1,2,4-オキサジアゾール-5-イル]-N,N-ジエチル-3-メチル-1-ベンゾフラン-5-スルホンアミドは、その官能基の組み合わせによって独特であり、特定の化学的および生物学的特性を付与します。
この記事は、2-[3-(3-ブロモフェニル)-1,2,4-オキサジアゾール-5-イル]-N,N-ジエチル-3-メチル-1-ベンゾフラン-5-スルホンアミドの包括的な概要を提供し、その合成、反応、用途、作用機序、類似化合物との比較を強調しています。
類似化合物との比較
Similar Compounds
2-(3-Bromo-phenyl)-oxazole: Shares the bromophenyl group but differs in the heterocyclic ring structure.
Uniqueness
2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C21H20BrN3O4S |
|---|---|
分子量 |
490.4 g/mol |
IUPAC名 |
2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide |
InChI |
InChI=1S/C21H20BrN3O4S/c1-4-25(5-2)30(26,27)16-9-10-18-17(12-16)13(3)19(28-18)21-23-20(24-29-21)14-7-6-8-15(22)11-14/h6-12H,4-5H2,1-3H3 |
InChIキー |
WFHQIYQYVPQXDK-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C3=NC(=NO3)C4=CC(=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11266708.png)
![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11266716.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B11266724.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide](/img/structure/B11266728.png)
![ethyl 1-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-4-carboxylate](/img/structure/B11266736.png)
![N-mesityl-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11266738.png)
![Methyl 3-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B11266750.png)
![1-(4-Methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B11266760.png)
![3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B11266762.png)
![N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11266774.png)

![1-(2,4-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11266780.png)
![3-(2-Chlorophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-H]purine-6,8-dione](/img/structure/B11266793.png)
![3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3-methoxyphenyl)propanamide](/img/structure/B11266799.png)
